molecular formula C29H46N2O3S B15009687 N-[4-(dimethylamino)phenyl]-4-(pentadecyloxy)benzenesulfonamide

N-[4-(dimethylamino)phenyl]-4-(pentadecyloxy)benzenesulfonamide

Cat. No.: B15009687
M. Wt: 502.8 g/mol
InChI Key: WBBKNVDNKDNPOJ-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)PHENYL]-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentadecyloxy group and a benzene-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-dimethylaminophenol with pentadecyloxybenzene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)PHENYL]-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)PHENYL]-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)PHENYL]-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the sulfonamide moiety contributes to its inhibitory activity. The compound may interfere with key biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(DIMETHYLAMINO)PHENYL)-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE
  • **4-(DIMETHYLAMINO)PHENYL)-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE

Uniqueness

N-[4-(DIMETHYLAMINO)PHENYL]-4-(PENTADECYLOXY)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H46N2O3S

Molecular Weight

502.8 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-pentadecoxybenzenesulfonamide

InChI

InChI=1S/C29H46N2O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34-28-21-23-29(24-22-28)35(32,33)30-26-17-19-27(20-18-26)31(2)3/h17-24,30H,4-16,25H2,1-3H3

InChI Key

WBBKNVDNKDNPOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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